molecular formula C8H6BrF3 B2576378 2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene CAS No. 2092616-53-8

2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene

Cat. No.: B2576378
CAS No.: 2092616-53-8
M. Wt: 239.035
InChI Key: TYTYMSYVPYEKQI-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring

Properties

IUPAC Name

2-bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTYMSYVPYEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, the bromination of 3-(difluoromethyl)-1-fluoro-4-methylbenzene using bromine or a brominating agent under controlled conditions can yield the desired product . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3-(difluoromethyl)-1-fluoro-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like fluorine and bromine can influence the reactivity and selectivity of the compound. These groups can stabilize transition states and intermediates, leading to more efficient and selective transformations .

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The halogen atoms can form halogen bonds with target proteins, enhancing binding affinity and specificity. The difluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .

Comparison with Similar Compounds

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